molecular formula C12H17ClN2O B6127290 [(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride

[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride

Cat. No.: B6127290
M. Wt: 240.73 g/mol
InChI Key: LDYXJXZCEGYJPG-UHFFFAOYSA-N
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Description

The compound “[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride” seems to be a derivative of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene . This parent compound is known as a commercially available safe fluorescent brightener . It is a light-emitting chemical compound that is a benzoxazole derivative . The molecule has excellent UV-Visible absorption property and outstanding fluorescent ability . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films .


Physical and Chemical Properties Analysis

The parent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a powder with a melting point of 199-201 °C (lit.) . It is soluble in toluene (50 mg/mL) and has an extinction coefficient of ≥47000 at 372-374 nm in dioxane .

Mechanism of Action

The parent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is used as an optical brightener which converts UV light into visible light .

Safety and Hazards

The parent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken . It is combustible and can emit toxic gases or vapors in the event of fire .

Properties

IUPAC Name

(5-tert-butyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10;/h4-6H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYXJXZCEGYJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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